molecular formula C19H21FN6O B10989863 N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10989863
M. Wt: 368.4 g/mol
InChI Key: ATRONCNHKUNIDY-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, triazolo, pyridazin, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the piperidine ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives and piperidine-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H21FN6O

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21FN6O/c20-16-3-1-14(2-4-16)7-10-21-19(27)15-8-11-25(12-9-15)18-6-5-17-23-22-13-26(17)24-18/h1-6,13,15H,7-12H2,(H,21,27)

InChI Key

ATRONCNHKUNIDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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